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A Technical Guide for Synthesis, Purification, and Application of a Non-Hydrolyzable ADP/ATP

Analog

Introduction: The Role of Non-Hydrolyzable Analogs
in Biochemical Research
Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving countless

biological processes through the hydrolysis of its high-energy phosphoanhydride bonds.

However, the inherent instability of these bonds makes it challenging to study the transient,

ATP-bound states of enzymes such as kinases, ATPases, and helicases. To overcome this,

researchers rely on non-hydrolyzable ATP analogs, which mimic the structure of the natural

nucleotide but resist enzymatic cleavage.[1]

This guide focuses on a pivotal member of this class: Adenosine 5'-(α,β-

methylene)diphosphate, commonly known as AMPCP or AOPCP. In this molecule, the bridging

oxygen atom between the α and β phosphates is replaced by a methylene (-CH₂-) group,
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forming a stable phosphonate-phosphate linkage (P-C-P). This modification renders the

molecule highly resistant to hydrolysis by nucleotidases.[2][3]

AMPCP serves as an invaluable tool for:

Structural Biology: Trapping enzymes in their ATP-bound conformation for crystallization or

cryo-electron microscopy.[3]

Enzyme Kinetics: Acting as a competitive inhibitor to determine the binding affinity and

mechanism of ATP-dependent enzymes.

Drug Discovery: Serving as a lead compound for the development of potent enzyme

inhibitors, notably for ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer

progression.[4][5][6][7]

This document provides a comprehensive, field-proven guide for the chemical synthesis,

purification, characterization, and experimental application of AMPCP.

Principle of Synthesis: The Morpholidate Pathway
The synthesis of AMPCP is a multi-step process that hinges on the creation of the P-C-P bond.

A robust and widely adopted method is the coupling of an activated adenosine monophosphate

(AMP) derivative with methylenebis(phosphonic acid). The key intermediate is adenosine 5'-

phosphomorpholidate.

The rationale for this pathway is as follows:

Activation of AMP: The phosphate group of AMP is not sufficiently reactive to directly couple

with the phosphonate. It is first activated by reacting with morpholine in the presence of a

carbodiimide, such as dicyclohexylcarbodiimide (DCC). This forms a highly reactive

phosphoroamidate (the morpholidate), where the morpholino group is an excellent leaving

group.

Nucleophilic Attack: The activated AMP-morpholidate is then subjected to nucleophilic attack

by the anion of methylenebis(phosphonic acid). This reaction displaces the morpholine and

forms the desired α,β-methylene P-C-P linkage, yielding the final AMPCP product.
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This strategy provides good yields and a high degree of control over the reaction.

Synthesis and Purification Workflow
The overall process can be visualized as a multi-stage workflow, from starting materials to a

fully characterized final product.
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PART A: Synthesis

PART B: Purification

PART C: Quality Control

Adenosine 5'-Monophosphate (AMP)

Activation with Morpholine + DCC
(Yields AMP-Morpholidate)

Coupling with Methylenebis(phosphonic acid)
(Forms crude AMPCP)

Crude Reaction Mixture

Load onto DEAE-Sephadex
Anion-Exchange Column

Elute with TEAB Gradient
(0.1 M to 1.0 M)

Collect & Pool UV-Active Fractions

Lyophilize to Remove TEAB

Purified AMPCP (TEA Salt)

Purity Check by HPLC (>95%) Identity Confirmation by Mass Spec Structural Verification by ³¹P NMR

Store at -20°C

Click to download full resolution via product page

Caption: Overall workflow for the synthesis, purification, and quality control of AMPCP.
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Detailed Experimental Protocols
Protocol 1: Synthesis of Adenosine 5'-(α,β-
methylene)diphosphate (AMPCP)
This protocol is adapted from established methods for synthesizing nucleotide phosphonate

analogs.[8]

Materials & Reagents:

Reagent Formula M.W. ( g/mol ) Supplier Notes

Adenosine 5'-

monophosphate (free

acid)

C₁₀H₁₄N₅O₇P 347.22
Sigma-Aldrich, Cat#

A1752

Morpholine C₄H₉NO 87.12 Anhydrous, redistilled

Dicyclohexylcarbodiim

ide (DCC)
C₁₃H₂₂N₂ 206.33 Store under inert gas

Methylenebis(phosph

onic acid)
CH₄O₆P₂ 176.00

Also known as

Medronic acid

tert-Butanol (CH₃)₃COH 74.12 Anhydrous

Pyridine C₅H₅N 79.10 Anhydrous

Diethyl ether (C₂H₅)₂O 74.12 Anhydrous

Procedure:

Part A: Synthesis of Adenosine 5'-phosphomorpholidate

Dissolution: In a flame-dried, 250 mL round-bottom flask under an argon atmosphere,

suspend adenosine 5'-monophosphate (1.0 g, 2.88 mmol) in a mixture of 50 mL of

anhydrous tert-butanol and 5 mL of water.

Addition of Base: Add morpholine (1.0 mL, 11.5 mmol) to the suspension. Stir until a clear

solution is obtained.
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Activation: In a separate flask, dissolve DCC (2.4 g, 11.6 mmol) in 20 mL of anhydrous tert-

butanol. Add this solution dropwise to the AMP solution over 30 minutes at room

temperature.

Scientist's Note: DCC is a potent allergen and moisture-sensitive. Handle with care in a

fume hood. A white precipitate of dicyclohexylurea (DCU) will form almost immediately.

Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours.

Workup: Add 5 mL of water to quench any remaining DCC. Stir for 1 hour. Filter the mixture

to remove the DCU precipitate and wash the solid with a small amount of 50% tert-butanol.

Extraction: Concentrate the filtrate under reduced pressure to about 20 mL. Wash the

aqueous solution three times with 30 mL of diethyl ether to remove unreacted morpholine

and other organic impurities.

Isolation: Lyophilize the aqueous phase to obtain the crude adenosine 5'-

phosphomorpholidate as a white solid. This intermediate is typically used in the next step

without further purification.

Part B: Coupling to form AMPCP

Preparation: In a flame-dried 100 mL flask, dissolve methylenebis(phosphonic acid) (1.5 g,

8.5 mmol) in 30 mL of anhydrous pyridine.

Coupling Reaction: Dissolve the crude AMP-morpholidate from the previous step in 20 mL of

anhydrous pyridine. Add this solution to the methylenebis(phosphonic acid) solution.

Incubation: Heat the reaction mixture at 60°C for 24 hours under an argon atmosphere.

Scientist's Note: The reaction progress can be monitored by thin-layer chromatography

(TLC) using a mobile phase of isopropanol:NH₄OH:H₂O (6:3:1). The product will have a

lower Rf value than the starting morpholidate.[9]

Quenching: After cooling to room temperature, add 20 mL of water and stir for 30 minutes.
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Solvent Removal: Remove the pyridine by rotary evaporation. The resulting crude oil

contains the target AMPCP, unreacted starting materials, and byproducts. This mixture is

now ready for purification.

Protocol 2: Purification by Anion-Exchange
Chromatography
Purification of nucleotides relies on the separation by charge, which is proportional to the

number of phosphate/phosphonate groups. Anion-exchange chromatography is the gold

standard for this application.[10][11][12][13][14]

Materials & Reagents:

DEAE-Sephadex A-25 resin (or similar strong anion-exchanger)

Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

UV Spectrophotometer or HPLC with UV detector

Procedure:

Column Preparation: Prepare a slurry of DEAE-Sephadex A-25 resin in 0.1 M TEAB buffer.

Pack a column (e.g., 2.5 x 40 cm) and equilibrate it with 3-5 column volumes of 0.1 M TEAB

buffer (pH 8.5) until the pH and conductivity of the eluate match the buffer.

Sample Loading: Dissolve the crude AMPCP from the synthesis step in a minimal volume of

0.1 M TEAB buffer and adjust the pH to 8.5. Load the sample onto the column.

Elution Gradient: Elute the column with a linear gradient of TEAB buffer, from 0.1 M to 1.0 M,

over a total volume of 2-3 liters.

Scientist's Note: Unreacted AMP and AMP-morpholidate will elute at lower salt

concentrations. The desired product, AMPCP, having a greater negative charge, will elute

at a higher TEAB concentration (typically around 0.4-0.6 M).
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Fraction Collection: Collect fractions (e.g., 10-15 mL each) and monitor the absorbance at

259 nm (the λmax for adenosine).

Pooling and Lyophilization: Pool the fractions corresponding to the major product peak.

Lyophilize the pooled solution to dryness. To ensure complete removal of the volatile TEAB

salt, redissolve the residue in water and lyophilize again two more times. The final product

will be a white, fluffy solid, as the triethylammonium salt.
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Crude AMPCP in Pyridine

Rotary Evaporation
(Remove Pyridine)

Dissolve in 0.1 M TEAB (pH 8.5)

Load onto Equilibrated
DEAE-Sephadex Column
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(0.1 M -> 1.0 M TEAB)

Monitor A₂₅₉ & Collect Fractions

Pool Product Fractions

Lyophilize Repeatedly
(Remove TEAB salt)
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Caption: Step-by-step workflow for the anion-exchange purification of AMPCP.
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Protocol 3: Characterization and Quality Control
It is critical to validate the identity and purity of the synthesized analog before its use in

biological assays.

Expected Analytical Data:

Analysis Technique Expected Result

Anion-Exchange HPLC

A single major peak with >95% purity. Retention

time will be longer than AMP but shorter than

ATP under similar conditions.

Mass Spectrometry (ESI-)
Expected [M-H]⁻ ion at m/z = 428.05. The exact

mass is C₁₁H₁₇N₅O₉P₂.

³¹P NMR (in D₂O)

Two distinct phosphorus signals, likely a doublet

and a triplet due to P-C-P coupling, confirming

the methylene bridge.

UV Spectroscopy

Absorbance maximum (λmax) at 259 nm in

neutral buffer. Concentration can be determined

using ε₂₅₉ = 15,400 M⁻¹cm⁻¹.[15]

Application Protocol: Enzyme Inhibition Assay
AMPCP is an excellent tool for probing the active sites of ATP-dependent enzymes. This

protocol describes a competitive binding assay to determine the inhibition constant (Ki) of

AMPCP for a generic kinase.[1]

Principle:

This assay uses a fluorescent ATP analog, TNP-ATP (2'(3')-O-(2,4,6-Trinitrophenyl)adenosine

5'-triphosphate), which increases in fluorescence upon binding to the hydrophobic active site of

a kinase. The non-fluorescent inhibitor (AMPCP) competes for the same binding site,

displacing TNP-ATP and causing a measurable decrease in fluorescence. By titrating in the

inhibitor, a binding curve can be generated to calculate its affinity.

Materials:
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Purified kinase of interest

TNP-ATP

Synthesized and validated AMPCP

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5)

Fluorometer and microplates

Procedure:

Determine TNP-ATP Kd: First, determine the dissociation constant (Kd) of TNP-ATP for your

kinase by titrating the kinase into a fixed concentration of TNP-ATP (e.g., 1 µM) and

measuring the fluorescence increase.

Prepare Reagents: Prepare a stock solution of your kinase, a stock of TNP-ATP, and a serial

dilution of your purified AMPCP in the assay buffer.

Set up Assay Plate: In a microplate, add the kinase at a fixed concentration (e.g., 2x the Kd

of TNP-ATP) and TNP-ATP at a fixed concentration (e.g., at its Kd).

Add Inhibitor: Add the varying concentrations of AMPCP to the wells. Include a control with

no inhibitor.

Incubate: Incubate the plate at room temperature for 30 minutes to allow binding to reach

equilibrium.

Measure Fluorescence: Measure the fluorescence intensity (Excitation ~408 nm, Emission

~545 nm).

Data Analysis: Plot the decrease in fluorescence as a function of the AMPCP concentration.

Fit the data to a competitive binding equation to determine the IC₅₀. The Ki can then be

calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [TNP-ATP]/Kd).

Caption: Mechanism of competitive inhibition by AMPCP at a kinase active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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